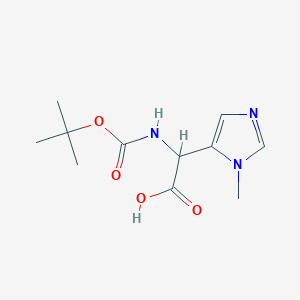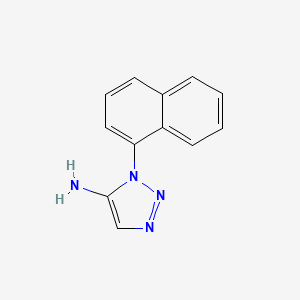
2-(Propan-2-yl)-6-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propan-2-yl)-6-(trifluoromethyl)piperidine is a chemical compound that belongs to the piperidine class of organic compounds. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group and the isopropyl group in this compound makes it unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine typically involves the reaction of a suitable piperidine derivative with reagents that introduce the trifluoromethyl and isopropyl groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The isopropyl group can be introduced through alkylation reactions using isopropyl halides or isopropyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to achieve efficient synthesis. The use of automated systems and reactors can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propan-2-yl)-6-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the carbon atoms adjacent to the nitrogen. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or substituted piperidine derivatives
Applications De Recherche Scientifique
2-(Propan-2-yl)-6-(trifluoromethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Propan-2-yl)-6-(trifluoromethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the isopropyl group can influence its binding affinity and selectivity. The compound’s effects are mediated through specific molecular pathways, which can vary depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Propan-2-yl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
6-(Trifluoromethyl)piperidine: Lacks the isopropyl group, which can affect its reactivity and interactions.
2-(Propan-2-yl)-4-(trifluoromethyl)piperidine: Positional isomer with the trifluoromethyl group at a different position, leading to variations in its properties.
Uniqueness
2-(Propan-2-yl)-6-(trifluoromethyl)piperidine is unique due to the presence of both the trifluoromethyl and isopropyl groups, which can enhance its chemical stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H16F3N |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
2-propan-2-yl-6-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C9H16F3N/c1-6(2)7-4-3-5-8(13-7)9(10,11)12/h6-8,13H,3-5H2,1-2H3 |
Clé InChI |
KGUAMDYNPNYGLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCCC(N1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



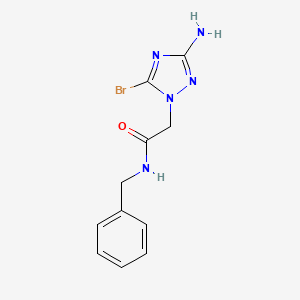
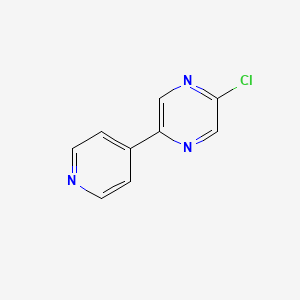
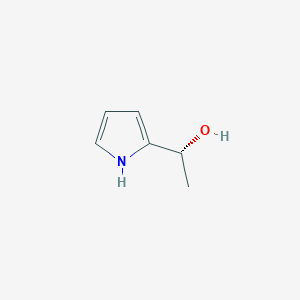
![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
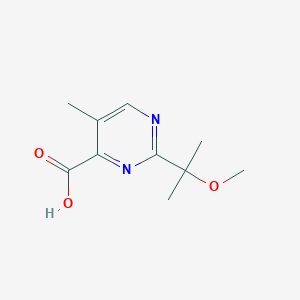
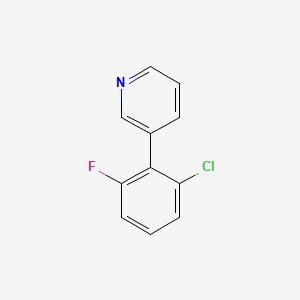
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid](/img/structure/B13168724.png)


